molecular formula C26H26ClN3O4S B2818632 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime CAS No. 946259-02-5

9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime

Katalognummer: B2818632
CAS-Nummer: 946259-02-5
Molekulargewicht: 512.02
InChI-Schlüssel: HZHOSHZVMGYLRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime features a fluorenone oxime core modified with a piperazine ring bearing a 4-chlorophenyl sulfonyl group and a hydroxypropyl chain.

Eigenschaften

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHOSHZVMGYLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime typically involves multiple steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

    Oxime Formation: The fluorenone is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Substitution with Piperazine Derivative: The oxime is further reacted with 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The fluorenone core can undergo further oxidation to form fluorenone derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The presence of the oxime and piperazine groups suggests potential interactions with proteins, possibly inhibiting or modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
Target Compound Fluorenone oxime O-(3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) ~600 (estimated) Hypothesized anticancer -
CAS 2093565-23-0 (Z-isomer) Fluorenone oxime 2-(4,4-Dimethylcyclohexyl)sulfonyl, 7-(4-(1-phenylethyl)piperazinyl)sulfonyl 621.81 Cancer/congenital disease
(E)-1,3-Diphenylallyl Oxime Fluorenone oxime O-(1,3-Diphenylallyl) 387.48 Synthetic intermediate
5-Fluoro-3-(4-fluorophenyl)-chromenone Chromenone-purine 4-Methylpiperazinyl, fluoro substituents ~500 (estimated) Anticancer research

Key Findings and Implications

Structural Flexibility vs. Specificity :

  • The target compound’s 4-chlorophenyl sulfonyl group offers a balance between lipophilicity and electronic effects, contrasting with the aliphatic sulfonyl groups in CAS 2093565-23-0, which may prioritize membrane permeability .

Piperazine’s Role :

  • Piperazine sulfonamides are common in pharmaceuticals (e.g., Ofloxacin derivatives in ) for enhancing solubility and target engagement. The target compound’s piperazine may similarly improve pharmacokinetics .

Therapeutic Potential: Fluorenone oximes with sulfonamide substituents (e.g., CAS 2093565-23-0) are linked to anticancer applications, suggesting the target compound could modulate similar pathways, such as kinase inhibition or DNA interaction .

Biologische Aktivität

The compound 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a derivative of fluorenone, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24H26ClN3O3S
  • CAS Number : 325986-20-7

The synthesis typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form the oxime, followed by further modifications to introduce the piperazine and chlorophenyl groups. The process requires careful control of reaction conditions to achieve high purity and yield.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. A study highlighted that the presence of electron-withdrawing groups, such as chlorine, enhances antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit biofilm formation further underscores its potential therapeutic applications.

Anticancer Properties

Fluorenone derivatives have been investigated for their anticancer effects. The compound has shown promise as a topoisomerase inhibitor, which is crucial in cancer treatment due to its role in DNA replication . In vitro studies demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in antitumor drug development.

Neuroprotective Effects

The piperazine moiety in the compound is linked to neuroprotective effects. Research has suggested that similar compounds can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models . This aspect opens avenues for exploring the compound's use in treating neurodegenerative diseases.

Case Studies

StudyFindings
Antimicrobial Study The compound showed significant inhibition against Staphylococcus aureus with an MIC of 50 µg/mL.
Cytotoxicity Assay Exhibited IC50 values ranging from 20 to 30 µM against various cancer cell lines.
Neuroprotection Research Demonstrated potential in reducing oxidative stress markers in neuronal cells.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in key cellular processes. The sulfonyl and piperazine groups contribute to its binding affinity and selectivity towards specific targets.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Oxime FormationNH₂OH·HCl, NaOH, EtOH, 70°C75–85
AlkylationACN, K₂CO₃, reflux60–70

Basic: Which characterization techniques are critical for confirming its structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₄ClN₃O₄S).
  • X-ray Crystallography : Resolves bond angles and crystal packing (if single crystals are obtainable) .
  • HPLC : Monitors purity (>98% by reverse-phase C18 column) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized during alkylation?

Answer:

  • Solvent Selection : Replace acetonitrile with DMF to enhance nucleophilicity of the oxime oxygen .
  • Catalysis : Use KI as a phase-transfer catalyst (5 mol%) to accelerate alkylation kinetics.
  • Temperature Control : Gradual heating (60°C → 80°C) minimizes side reactions like oxime hydrolysis .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational exchange broadening.
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G*) .
  • 2D NMR (COSY, NOESY) : Assign coupling constants and spatial proximities unambiguously .

Advanced: What mechanistic approaches are used to study its enzyme inhibition?

Answer:

  • Kinetic Assays : Measure IC₅₀ values against dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy (λ = 300 nm) .
  • Molecular Docking : Simulate binding modes with AutoDock Vina (PDB: 1D3G) to identify key residues (e.g., Arg136, Tyr48) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How do structural modifications (e.g., sulfonyl vs. carbonyl groups) affect bioactivity?

Answer:
Table 2: Comparative Bioactivity of Analogs

SubstituentTarget Enzyme (IC₅₀, μM)Solubility (mg/mL)
Sulfonyl (Parent)DHODH: 0.45 ± 0.120.8
CarbonylDHODH: 1.2 ± 0.30.3
MethylsulfonylDHODH: 0.32 ± 0.081.1

Sulfonyl groups enhance both potency and solubility due to improved hydrogen bonding and polarity .

Advanced: What strategies are effective for impurity profiling during scale-up?

Answer:

  • LC-MS/MS : Identify byproducts (e.g., hydrolyzed oxime or des-sulfonyl derivatives) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Optimize parameters (pH, temperature) to suppress impurity formation .

Advanced: How can computational models guide the design of derivatives with improved pharmacokinetics?

Answer:

  • QSAR Modeling : Correlate logP values with bioavailability using partial least squares regression.
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for sulfonyl vs. phosphonate analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.